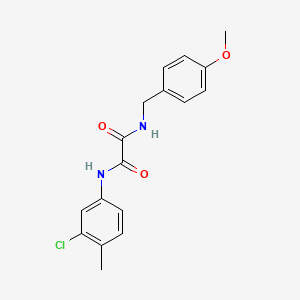
N-(4-sec-butylphenyl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-sec-butylphenyl)-1-phenylmethanesulfonamide, also known as S-bis(4-butylphenyl)sulfonimide (Sulbutiamine), is a synthetic derivative of thiamine (vitamin B1). It was first synthesized in Japan in the 1960s and has been used as a nootropic agent for improving cognitive function and reducing fatigue.
Mechanism of Action
Sulbutiamine acts on the cholinergic and dopaminergic systems in the brain. It increases the release of acetylcholine and dopamine, which are neurotransmitters that play a crucial role in cognitive function. Sulbutiamine also enhances the activity of glutamate receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
Sulbutiamine has been shown to increase glucose metabolism in the brain, which suggests that it enhances energy production in neurons. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, Sulbutiamine has been shown to reduce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
Sulbutiamine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable and has a long shelf life. However, one limitation of Sulbutiamine is that it has low water solubility, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of Sulbutiamine. One area of research is the potential use of Sulbutiamine in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of Sulbutiamine in the treatment of depression and anxiety. Additionally, further studies are needed to elucidate the exact mechanism of action of Sulbutiamine and to determine its optimal dosage and administration.
Synthesis Methods
The synthesis of Sulbutiamine involves the reaction of thiamine with chlorosulfonic acid, followed by the addition of 4-sec-butylphenol and sodium hydroxide. The resulting product is then purified through recrystallization. The yield of this process is around 70%.
Scientific Research Applications
Sulbutiamine has been extensively studied for its potential therapeutic effects on cognitive function and fatigue. It has been shown to improve memory, attention, and learning in animal models and human studies. Additionally, Sulbutiamine has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in the treatment of depression and anxiety.
properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-3-14(2)16-9-11-17(12-10-16)18-21(19,20)13-15-7-5-4-6-8-15/h4-12,14,18H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSQAOHJSUKKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-1,3-benzodioxol-5-yl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5030181.png)
![5-amino-N-(2,6-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5030185.png)
![diisopropyl [anilino(3-pyridinyl)methyl]phosphonate](/img/structure/B5030195.png)
![4-allyl-1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5030200.png)
![3-allyl-5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5030210.png)
![5-cyclopropyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5030215.png)
![diethyl [4-(4-iodophenoxy)butyl]malonate](/img/structure/B5030220.png)
![3-(allylthio)-6-(5-bromo-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5030231.png)
![2-(4-chlorophenyl)-4-[3-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5030232.png)
![2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5030243.png)
![2-fluoro-N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5030244.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5030249.png)
![1-{1-[(2-chlorophenoxy)acetyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5030252.png)